molecular formula C17H20O5 B12726201 p-Hpea-eda CAS No. 151194-92-2

p-Hpea-eda

Cat. No.: B12726201
CAS No.: 151194-92-2
M. Wt: 304.34 g/mol
InChI Key: VPOVFCBNUOUZGG-VVHNFQOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hpea-eda involves the extraction of phenolic compounds from olive oil. The phase partition method is commonly used, where the dialdehyde form of decarboxymethyl ligstroside aglycone is extracted using solvents like n-hexane and ethyl acetate . The reaction conditions typically involve mild temperatures and controlled pH to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from virgin olive oil. The process involves milling, centrifugation, and filtration of olive oil to obtain the phenolic compounds. Advanced techniques like liquid chromatography and mass spectrometry are used to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

p-Hpea-eda undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted derivatives. These products retain the bioactive properties of the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Hpea-eda involves the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of cyclooxygenase-2 (COX-2) expression. This results in the suppression of tumorigenicity and induction of apoptosis in cancer cells . The compound also activates caspase-3 and poly-adenosine diphosphate-ribose polymerase, leading to DNA fragmentation and cell death .

Comparison with Similar Compounds

Properties

CAS No.

151194-92-2

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate

InChI

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2-

InChI Key

VPOVFCBNUOUZGG-VVHNFQOZSA-N

Isomeric SMILES

C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Origin of Product

United States

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